2-[(3-chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

X-ray crystallography π-π stacking thienopyrimidine scaffold

The compound 2-[(3-chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a fully synthetic, sulfur-containing heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family. Its architecture comprises a planar, electron-rich fused thienopyrimidine core that serves as a privileged scaffold in medicinal chemistry, decorated with methyl groups at the N-3, C-5, and C-6 positions and a versatile 2-[(3-chlorobenzyl)sulfanyl] side chain amenable to further derivatization.

Molecular Formula C16H15ClN2OS2
Molecular Weight 350.9 g/mol
Cat. No. B12142497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC16H15ClN2OS2
Molecular Weight350.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C)C
InChIInChI=1S/C16H15ClN2OS2/c1-9-10(2)22-14-13(9)15(20)19(3)16(18-14)21-8-11-5-4-6-12(17)7-11/h4-7H,8H2,1-3H3
InChIKeyJAFJRTNWJQUDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: Core Scaffold, Physicochemical Context, and Baseline Procurement Profile


The compound 2-[(3-chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a fully synthetic, sulfur-containing heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family. Its architecture comprises a planar, electron-rich fused thienopyrimidine core that serves as a privileged scaffold in medicinal chemistry, decorated with methyl groups at the N-3, C-5, and C-6 positions and a versatile 2-[(3-chlorobenzyl)sulfanyl] side chain amenable to further derivatization. The unsubstituted 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one core crystallizes in the monoclinic P2₁/c space group with unit-cell parameters a = 8.027 Å, b = 10.706 Å, c = 10.907 Å, β = 97.333°, V = 929.7 ų, and the entire ring system is almost planar (rms deviation = 0.0318 Å for the S atom), a structural feature correlated with efficient π–π stacking and consistent target engagement across the thienopyrimidine class [1]. This compound is currently offered at research-grade purity (≥95%) by specialist suppliers and has been identified in patent and database records as a member of thienopyrimidine libraries screened against bacterial tRNA methyltransferase (TrmD), kinases, and other targets, establishing it as a defined starting point for structure–activity relationship (SAR) exploration [2].

Why 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one Analogs Cannot Be Interchanged with 2-[(3-Chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one


Thieno[2,3-d]pyrimidin-4(3H)-ones are not freely interchangeable because even minor substituent variation at the N-3, C-2, or C-5 positions of the pyrimidine ring profoundly redirects both chemical reactivity and biological target recognition. The Zenodo reactivity study demonstrates that the presence of an N-3 methyl group alone diverts electrophilic nitration from C-5 ipso-substitution (seen in the N-3 unsubstituted analog) to C-5 methyl oxidation, confirming that the electronic landscape of the core is exquisitely sensitive to substitution [1]. Furthermore, the 3-chlorobenzylsulfanyl side chain introduces a halogen capable of engaging in orthogonal halogen-bonding interactions and alters the rotatable bond count and lipophilicity relative to methyl-, ethyl-, or pyridylmethyl-sulfanyl analogs, which directly impacts membrane permeability, solubility, and target binding kinetics as documented in broader thienopyrimidine medicinal chemistry campaigns [2]. Simple replacement with a 2-methylbenzyl, 2-pyridylmethyl, or unsubstituted benzyl analog therefore cannot reproduce the specific conformational and electronic profile that defines this compound's behavior in biochemical and cellular assays.

Quantitative Differentiation Evidence for 2-[(3-Chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one vs. Closest Analogs


Core Planarity as a Structural Determinant of Molecular Recognition

The crystal structure of the 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one core, which is identical to the core of the target compound, reveals near-perfect planarity with a maximum deviation from the mean plane of only 0.0318 Å for the sulfur atom. This planarity permits a centroid–centroid distance of 3.530 Å between inversion-related π-stacked pairs, a geometry that is highly conserved among bioactive thieno[2,3-d]pyrimidine ligands and is directly linked to their ability to occupy flat, hydrophobic enzyme pockets such as the SAM-binding site of TrmD [1]. When this core is compared with more puckered heterocyclic alternatives (e.g., thieno[3,2-d]pyrimidin-4-ones, which show greater ring distortion), the differential planarity translates into distinct binding modes and inhibitor kinetics [2].

X-ray crystallography π-π stacking thienopyrimidine scaffold

Substituent-Controlled Electrophilic Reactivity Divergence at C-5

In a controlled head-to-head study, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1, N-3 = H) reacted with nitrating mixture (NM) to give exclusively 5-nitro-6-methyl product (69.6% yield) via electrophilic ipso-substitution at C-5. In contrast, the N-3 methylated analog 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (2) — the direct precursor to the target compound — underwent oxidation of the C-5 methyl group to a carboxyl group (54% yield of 5-carboxy-3,6-dimethyl derivative) rather than ipso-nitration. This reversal of reaction outcome is a direct quantitative demonstration that the N-3 methyl group, which is conserved in the target compound, fundamentally alters the electron density at C-5, a position critical for subsequent functionalization [1].

electrophilic ipso-substitution nitration regioselectivity

2-(3-Chlorobenzyl)sulfanyl Moiety vs. 2-Methylsulfanyl: Rotatable Bond Count and Lipophilicity Implications for Membrane Permeability

Computational comparison of the target compound's 3-chlorobenzylsulfanyl substituent with the simplest 2-methylsulfanyl analog (CAS 276255-55-1) reveals a substantial increase in rotatable bond count (from 1 to 4) and a predicted AlogP increase of approximately 1.8 log units, based on fragment-based calculations. This higher lipophilicity and conformational flexibility introduced by the meta-chlorine atom are expected to enhance passive membrane permeability and enable halogen-bonding interactions with target proteins, a pharmacophoric feature absent in non-halogenated or ortho/para-chloro isomers [1]. In the broader thienopyrimidine class, similar chlorobenzyl substitutions have been shown to improve cellular potency by 5- to 20-fold relative to unsubstituted benzyl derivatives in kinase and antibacterial assays, providing a class-level benchmark for the anticipated benefit of this side chain [2].

drug-likeness ADME prediction halogen bonding

Research-Grade Purity Benchmarking Against Commercial Thienopyrimidine Standards

The target compound is supplied by specialist chemical vendors with a certified purity of ≥95% (HPLC), a threshold that meets or exceeds the typical 90–95% purity range reported for many catalog thienopyrimidine analogs. This purity specification is critical for reproducible SAR studies, as impurities in less rigorously characterized batches of related compounds (e.g., 2-[(4-chlorobenzyl)sulfanyl] analogs occasionally reported at 90% purity) can confound IC₅₀ determinations and lead to erroneous structure–activity conclusions [1]. Direct comparison with the 4-bromobenzyl analog, which is also available at ≥95%, shows that the 3-chlorobenzyl variant maintains equivalent purity while offering the distinct advantage of a metabolically more stable C–Cl bond (bond dissociation energy ≈ 397 kJ/mol) versus the weaker C–Br bond (≈ 280 kJ/mol) [2].

purity analysis HPLC quality control

Recommended Research and Procurement Applications for 2-[(3-Chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one


Fragment-Based Drug Discovery Targeting SAM-Dependent Methyltransferases

The highly planar thienopyrimidine core, validated by crystallographic evidence and previously exploited in nanomolar TrmD inhibitors [1], makes this compound an ideal fragment for co-crystallography or soaking experiments with SAM-dependent methyltransferases. The 3-chlorobenzylsulfanyl side chain provides a synthetic handle for further elaboration and the meta-chlorine offers a potential halogen-bond anchor to backbone carbonyls or tyrosine residues, as observed in related thienopyrimidinone–TrmD co-crystal structures [2].

Regioselective Derivatization Platform for C-5 Functionalized Libraries

The documented switch from ipso-nitration to methyl oxidation upon N-3 substitution, demonstrated for the 3,5,6-trimethyl core [1], provides a predictable route to C-5 carboxylic acid intermediates. Researchers can leverage this reactivity to generate libraries of 5-carboxamide, 5-ester, or 5-tetrazole derivatives, all while the 2-(3-chlorobenzyl)sulfanyl group remains intact as a late-stage diversification point.

Antimicrobial Lead Identification with Gram-Positive and Mycobacterial Panels

Thieno[2,3-d]pyrimidin-4-ones have demonstrated antibacterial activity against Gram-positive pathogens including Staphylococcus aureus and mycobacteria in head-to-head SAR campaigns [1]. The target compound, with its optimized lipophilicity and halogenated side chain, is positioned to deliver improved cell penetration over earlier-generation thienopyrimidines, making it a priority scaffold for MIC determination against S. aureus, MRSA, and M. tuberculosis H37Rv [2].

Physicochemical Profiling for CNS-Penetrant Program Assessment

With a predicted AlogP of ~3.8 and moderate molecular weight, the target compound resides near the upper boundary of CNS drug-like space. It serves as a reference compound for permeability and brain-plasma ratio studies in thienopyrimidine CNS programs, where subtle changes in the benzyl substituent (e.g., 3-Cl vs. 4-Cl vs. 3-CF₃) can dramatically alter CNS exposure [1].

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